Chiral Identity: Optical Rotation vs. (R)-Enantiomer
The (S)-enantiomer of 3-amino-4-(4-bromophenyl)butanoic acid hydrochloride exhibits a specific optical rotation of [α]D²⁵ = -19 ± 2° when measured at c=1 in DMF, confirming the L-configuration . In contrast, the (R)-enantiomer (CAS 331763-73-6) would exhibit positive optical rotation under identical conditions. The hydrochloride salt form is critical for solubility in aqueous and DMF-based reaction media .
| Evidence Dimension | Optical rotation [α]D²⁵ |
|---|---|
| Target Compound Data | -19 ± 2° (c=1 in DMF) |
| Comparator Or Baseline | (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS 331763-73-6): expected positive rotation value (exact data not available in open sources) |
| Quantified Difference | Opposite sign of rotation (S: negative vs R: positive) |
| Conditions | Polarimetry at 25°C, c=1 in dimethylformamide (DMF) |
Why This Matters
Optical rotation provides the sole quantitative differentiator between enantiomers absent biological activity data; procurement of the correct enantiomer is essential for stereospecific applications.
